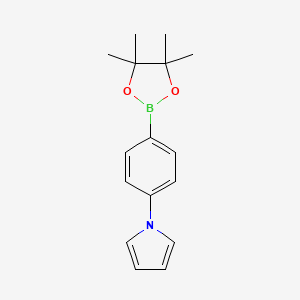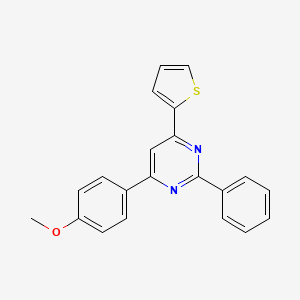
1,3-Diphenyl-2-(1H-pyrazol-1-yl)propane-1,3-dione, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Diphenyl-2-(1H-pyrazol-1-yl)propane-1,3-dione, 95% (abbreviated as DPP95) is a type of chemical compound that is used in a variety of scientific research applications. This compound is a member of the pyrazole family and is composed of two benzene rings and a pyrazole ring. It is often used in laboratory experiments due to its relatively low toxicity and high solubility in a variety of solvents.
Scientific Research Applications
1,3-Diphenyl-2-(1H-pyrazol-1-yl)propane-1,3-dione, 95% is commonly used in scientific research applications due to its relatively low toxicity and high solubility in a variety of solvents. It has been used in a variety of studies, including those related to enzyme inhibition, DNA binding, and protein-protein interactions. It has also been used to study the structure and function of proteins, as well as to study the effects of drugs on the body.
Mechanism of Action
The mechanism of action of 1,3-Diphenyl-2-(1H-pyrazol-1-yl)propane-1,3-dione, 95% is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. It is also believed to bind to DNA, which can affect gene expression and the regulation of cellular processes.
Biochemical and Physiological Effects
1,3-Diphenyl-2-(1H-pyrazol-1-yl)propane-1,3-dione, 95% has been shown to affect a variety of biochemical and physiological processes. In particular, it has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. It has also been shown to bind to DNA, which can affect gene expression and the regulation of cellular processes. Additionally, it has been shown to inhibit the growth of certain cancer cells.
Advantages and Limitations for Lab Experiments
The primary advantage of using 1,3-Diphenyl-2-(1H-pyrazol-1-yl)propane-1,3-dione, 95% in laboratory experiments is its relatively low toxicity and high solubility in a variety of solvents. This makes it an ideal compound for use in a variety of studies, including those related to enzyme inhibition, DNA binding, and protein-protein interactions. Additionally, its low toxicity makes it a safe compound to use in laboratory experiments. However, one limitation of using 1,3-Diphenyl-2-(1H-pyrazol-1-yl)propane-1,3-dione, 95% is that it is not as widely available as some other compounds, which can make it difficult to obtain in large quantities.
Future Directions
There are several potential future directions for research related to 1,3-Diphenyl-2-(1H-pyrazol-1-yl)propane-1,3-dione, 95%. These include further studies on its mechanism of action, its effects on biochemical and physiological processes, and its potential use in drug development. Additionally, further research could be conducted to investigate its potential applications in cancer treatment and its ability to inhibit the growth of certain cancer cells. Finally, further research could be conducted to investigate the effects of 1,3-Diphenyl-2-(1H-pyrazol-1-yl)propane-1,3-dione, 95% on gene expression and the regulation of cellular processes.
Synthesis Methods
1,3-Diphenyl-2-(1H-pyrazol-1-yl)propane-1,3-dione, 95% can be synthesized through a variety of methods. The most common method involves the reaction of a benzoyl chloride and a pyrazole-5-carboxamide in the presence of a base, such as sodium hydroxide or potassium carbonate. This reaction produces a white, crystalline solid that is then purified by recrystallization. The purified product is then analyzed to ensure that it meets the desired purity standards.
properties
IUPAC Name |
1,3-diphenyl-2-pyrazol-1-ylpropane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2/c21-17(14-8-3-1-4-9-14)16(20-13-7-12-19-20)18(22)15-10-5-2-6-11-15/h1-13,16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITHAAPBEWCAQTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(C(=O)C2=CC=CC=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![t-Butyl 3-thia-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B6318899.png)

![[S(R)]-N-[(R)-[2-(diphenylphosphino)phenyl]-1-naphthalenylmethyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6318914.png)
![(11aR)-3,7-Bis([1,1':3',1''-terphenyl]-5'-yl)-10,11,12,13-tetrahydro-5-hydroxy-5-oxide-diindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin, 98% (99% ee)](/img/structure/B6318924.png)
